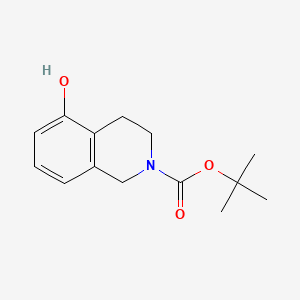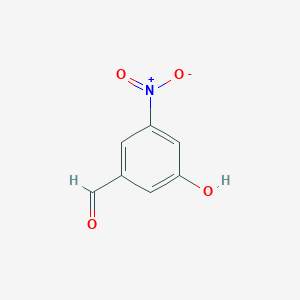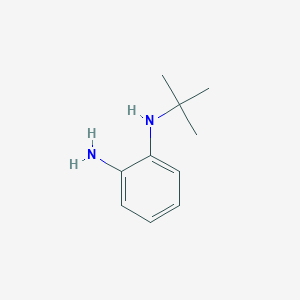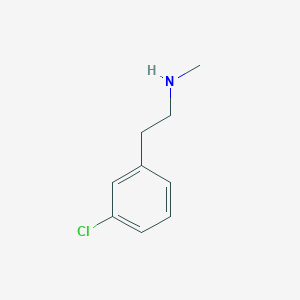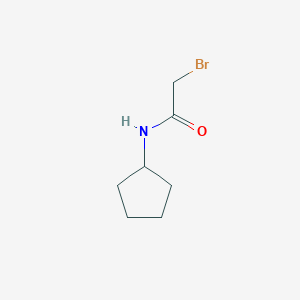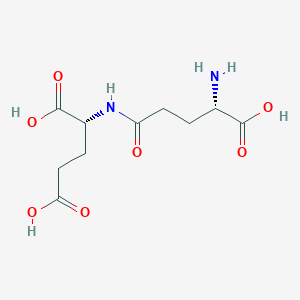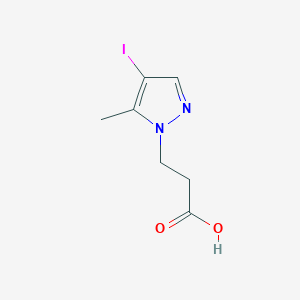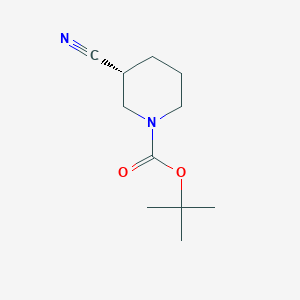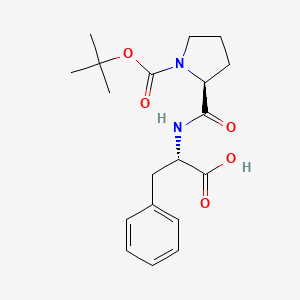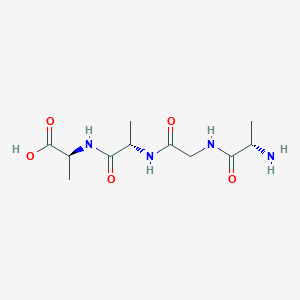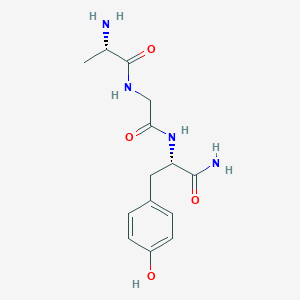
(2R)-2-(4-bromophenyl)pyrrolidine
Descripción general
Descripción
“(2R)-2-(4-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrN . It is a solid substance and has a molecular weight of 262.58 .
Molecular Structure Analysis
The InChI code for “(2R)-2-(4-bromophenyl)pyrrolidine” is1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine atom and the pyrrolidine ring. Physical And Chemical Properties Analysis
“(2R)-2-(4-bromophenyl)pyrrolidine” is a solid substance . It has a molecular weight of 262.58 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Neuropharmacology
Pyrrolidine derivatives have been found to have applications in treating diseases of the nervous system. “(2R)-2-(4-bromophenyl)pyrrolidine” could potentially be used in the development of neuropharmacological agents due to its structural similarity to other active pyrrolidine compounds .
Anticancer Research
Some pyrrolidine compounds exhibit anticancer activities. The compound may be researched for its efficacy in inhibiting cancer cell growth or as a scaffold for developing novel anticancer drugs .
Antimicrobial and Antiviral Applications
Pyrrolidine derivatives have shown antimicrobial and antiviral activities. “(2R)-2-(4-bromophenyl)pyrrolidine” could be studied for its potential use in creating treatments against various bacterial and viral infections .
Antidiabetic Research
The compound may have applications in antidiabetic drug development, given that other pyrrolidine derivatives have been found to possess antidiabetic properties .
Organ Protective Agents
Pyrrolidine alkaloids have shown organ protective activities. Research could explore whether “(2R)-2-(4-bromophenyl)pyrrolidine” has similar properties that could contribute to the protection of organs under stress or disease conditions .
Anti-inflammatory and Antioxidant Research
Due to the anti-inflammatory and antioxidant activities observed in some pyrrolidine alkaloids, this compound might be useful in studying inflammatory diseases and oxidative stress .
Drug Design and Development
The pyrrolidine ring is a versatile scaffold in drug design. “(2R)-2-(4-bromophenyl)pyrrolidine” could serve as a key intermediate in synthesizing novel biologically active compounds or drug candidates .
Synthetic Chemistry
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .
Propiedades
IUPAC Name |
(2R)-2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427567 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-bromophenyl)pyrrolidine | |
CAS RN |
1189155-63-2 | |
| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

